DMF-dG 磷酰胺

描述

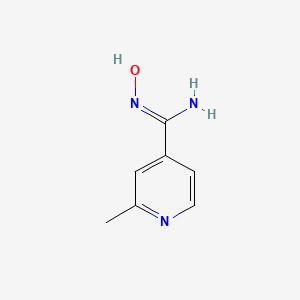

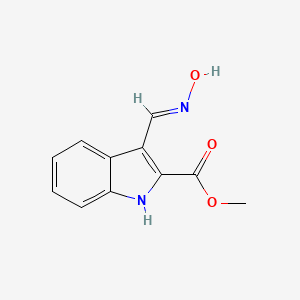

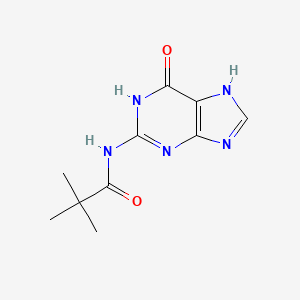

DMF-dG Phosphoramidite is a compound containing 5’ DMT and the nucleoside deoxyguanosine (dG) with Dimethylaminoformamidine (DMF) base protection . It is used in oligonucleotide synthesis . DNA phosphoramidites are the building blocks for the synthesis of DNA or DNA-containing oligonucleotides .

Synthesis Analysis

The synthesis of phosphoramidites is of fundamental importance for the production of oligonucleotides, which are used in various medical and biotechnological applications . The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . The synthesis cycle has been optimized for reaction times, mildness, and yields .Molecular Structure Analysis

The molecular structure of DMF-dG Phosphoramidite is represented by the empirical formula C43H53N8O7P . It has a molecular weight of 824.90 .Chemical Reactions Analysis

The key step in the synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . The chemical reactions of the original 4-step synthesis cycle have largely remained unchanged .Physical And Chemical Properties Analysis

DMF-dG Phosphoramidite is a white to off-white solid . It is sensitive to environmental conditions when in powder or liquid form .科学研究应用

Automated Oligonucleotide Synthesis

DMT-dG(dmf) Phosphoramidite: is extensively used in the automated synthesis of DNA oligonucleotides . The compound’s fast deprotection rate is crucial for high-throughput production, enabling the rapid synthesis of high-purity, high-yield oligonucleotides. This is particularly beneficial for synthesizing G-rich sequences, where incomplete deprotection is significantly reduced compared to conventional methods .

High-Throughput Sequencing

The compound’s stability and rapid deprotection make it suitable for high-throughput sequencing applications. It allows for efficient synthesis of DNA libraries necessary for next-generation sequencing, which is pivotal in genomics research and personalized medicine .

Antisense Oligonucleotides

DMT-dG(dmf) Phosphoramidite: can be used to create antisense oligonucleotides, which are single-stranded DNA molecules designed to bind to specific mRNA sequences. This binding can inhibit gene expression, making antisense oligonucleotides a powerful tool for gene silencing in research and therapeutic applications .

Molecular Diagnostics

In molecular diagnostics, oligonucleotides synthesized using this compound are used as probes or primers in various assays, including PCR and hybridization-based techniques. These oligonucleotides can detect specific DNA sequences, aiding in the diagnosis of genetic disorders, infectious diseases, and cancers .

Therapeutic Applications

Oligonucleotides synthesized with DMT-dG(dmf) Phosphoramidite are being explored for therapeutic applications, such as in the development of gene therapy and nucleic acid-based drugs. The compound’s ability to produce high-quality oligonucleotides makes it valuable for creating therapeutic agents that can target genetic mutations .

Nanotechnology

The compound is also used in the field of nanotechnology, particularly in the construction of DNA-based nanostructures. These nanostructures have potential applications in drug delivery, biosensing, and the development of nanoscale devices .

作用机制

Target of Action

DMT-dG(dmf) Phosphoramidite, also known as N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide or DMF-dG Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The compound’s primary targets are the nucleotide sequences that make up DNA or RNA strands.

Mode of Action

DMT-dG(dmf) Phosphoramidite interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis . The compound contains a dimethylformamidine (dmf) base protecting group, which allows for the rapid synthesis of high-purity, high-yield oligonucleotides .

Biochemical Pathways

The biochemical pathway affected by DMT-dG(dmf) Phosphoramidite is the synthesis of oligonucleotides. The compound is a building block in this process, and its incorporation into the oligonucleotide chain can influence the sequence and structure of the resulting DNA or RNA .

Result of Action

The use of DMT-dG(dmf) Phosphoramidite in oligonucleotide synthesis can result in the production of high-purity, high-yield oligonucleotides . These oligonucleotides can then be used in various applications, including research, diagnostics, and therapeutics.

Action Environment

The action of DMT-dG(dmf) Phosphoramidite is influenced by the conditions under which oligonucleotide synthesis occurs. For example, the compound is deprotected faster than the conventional dG (ib), with the deprotection time in concentrated ammonia reduced to 2 hours at 55 °C or 1 hour at 65 °C . Additionally, the compound is especially suitable for G-rich sequences, as incomplete deprotection is greatly reduced in comparison with the conventional dG (ib)-monomer .

安全和危害

DMF-dG Phosphoramidite should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMF-dG Phosphoramidite | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)

![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)

![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)

![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)